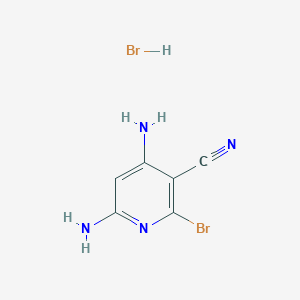
4,5-Dibromo-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is a brominated pyrazole derivative with the molecular formula C4H2Br2N2O. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1H-pyrazole-3-carbaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety, particularly when handling bromine, which is highly reactive and hazardous.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism by which 4,5-Dibromo-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atoms and aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-pyrazole-3-carbaldehyde: A mono-brominated analogue with similar reactivity but different substitution patterns.
1H-Pyrazole-3-carbaldehyde: The non-brominated parent compound, less reactive in substitution reactions.
4,5-Dichloro-1H-pyrazole-3-carbaldehyde: A chlorinated analogue with different electronic properties and reactivity.
Uniqueness: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse chemical transformations compared to its mono-brominated or non-brominated counterparts.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C4H2Br2N2O |
|---|---|
Molekulargewicht |
253.88 g/mol |
IUPAC-Name |
4,5-dibromo-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)7-8-4(3)6/h1H,(H,7,8) |
InChI-Schlüssel |
DJDCZNHGAHBYFI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=NNC(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



copper](/img/structure/B13133436.png)
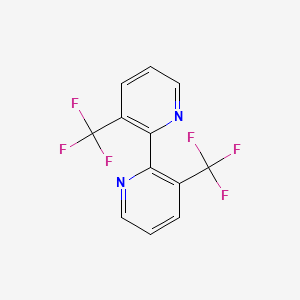
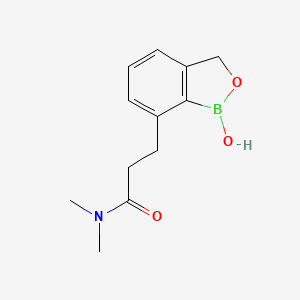

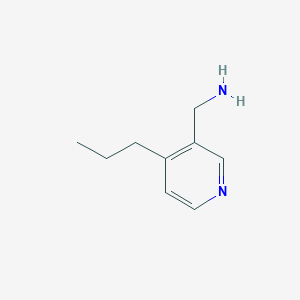
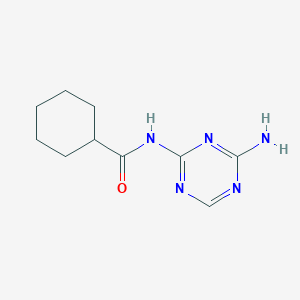

![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
